1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester
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Overview
Description
Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a furan ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furylcarbonyl Group: The furylcarbonyl group is attached via an amide bond formation reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzoxazole ring can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the furylcarbonyl group can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzyl-7-[(2-thienylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-benzyl-7-[(2-pyridylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-benzyl-7-(furan-2-carbonylamino)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C21H16N2O5/c1-26-21(25)14-11-15-19(16(12-14)23-20(24)17-8-5-9-27-17)28-18(22-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,23,24) |
InChI Key |
DYDMHNRRJLZEME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)OC(=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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